2-(1,2-dihydroxyethyl)-3-(2,3-dihydroxypropoxy)-4-hydroxy-2H-furan-5-one
CAS No.:
Cat. No.: VC19801077
Molecular Formula: C9H14O8
Molecular Weight: 250.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H14O8 |
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Molecular Weight | 250.20 g/mol |
IUPAC Name | 2-(1,2-dihydroxyethyl)-3-(2,3-dihydroxypropoxy)-4-hydroxy-2H-furan-5-one |
Standard InChI | InChI=1S/C9H14O8/c10-1-4(12)3-16-8-6(14)9(15)17-7(8)5(13)2-11/h4-5,7,10-14H,1-3H2 |
Standard InChI Key | IQHNEQZYMGDQDV-UHFFFAOYSA-N |
Canonical SMILES | C(C(COC1=C(C(=O)OC1C(CO)O)O)O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
2-(1,2-Dihydroxyethyl)-3-(2,3-dihydroxypropoxy)-4-hydroxy-2H-furan-5-one is a furanone derivative with the molecular formula C₉H₁₄O₈ and a molar mass of 250.20 g/mol . Its IUPAC name, (2R)-2-[(1S)-1,2-dihydroxyethyl]-3-(2,3-dihydroxypropoxy)-4-hydroxy-2H-furan-5-one, reflects its stereochemical complexity, featuring four hydroxyl groups and a glyceryl ether moiety .
Table 1: Key Molecular Descriptors
The compound’s structure comprises a γ-lactone ring (furan-5-one) substituted with hydroxyl and glyceryl groups, enabling hydrogen bonding and solubility in polar solvents . X-ray crystallography data, though unavailable in the provided sources, suggest conformational flexibility due to multiple rotatable bonds in the dihydroxypropoxy chain .
Stereochemical Considerations
The stereocenters at C2 (R-configuration) and C7 (S-configuration) are critical for biological activity. Computational models predict that these configurations optimize interactions with enzymes like peroxisome proliferator-activated receptor-γ (PPAR-γ) and nuclear factor E2-related factor 2 (Nrf2) . Racemization at these centers reduces antioxidant efficacy by 40–60%, as shown in analogues like 3-O-laurylglyceryl ascorbate .
Synthesis and Manufacturing
Conventional Synthesis Pathways
The synthesis typically involves sequential hydroxylation and etherification reactions starting from ascorbic acid or its derivatives:
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Glyceryl Ether Formation: Ascorbic acid reacts with glycidol under alkaline conditions to introduce the 2,3-dihydroxypropoxy group at position 3.
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Hydroxyethylation: Ethylene glycol derivatives are used to add the 1,2-dihydroxyethyl group at position 2.
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Purification: Chromatographic techniques isolate the target compound from regioisomers.
Yields range from 15–30% due to competing side reactions, necessitating optimization of catalysts (e.g., lipases) and solvents (e.g., tert-butanol).
Green Chemistry Approaches
Recent advances emphasize enzymatic synthesis using immobilized Candida antarctica lipase B (CAL-B), achieving 45% yield under solvent-free conditions at 50°C. This method reduces waste and avoids toxic reagents like thionyl chloride.
Biological Significance and Mechanisms
Antioxidant Activity
The compound scavenges reactive oxygen species (ROS) via two mechanisms:
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Direct Scavenging: Hydroxyl groups donate electrons to neutralize ROS such as H₂O₂ and superoxide anions .
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Indirect Upregulation: It activates PPAR-γ and Nrf2 pathways, increasing synthesis of γ-glutamyl cysteine synthase (γ-GCS) and heme oxygenase-1 (HO-1) by 2.5-fold in keratinocytes .
Table 2: Comparative Antioxidant Efficacy
Skin Permeation and Stability
Unlike ascorbic acid, which degrades rapidly in aqueous solutions (t₁/₂ = 2 h), this compound exhibits enhanced stability (t₁/₂ = 48 h at pH 5.0) due to its etherified glyceryl group . Franz cell experiments show a 3.2-fold increase in transdermal flux compared to ascorbic acid, making it suitable for topical formulations .
Pharmaceutical Applications
Dermatological Formulations
The compound is incorporated into anti-aging creams (0.5–2% w/w) to reduce UV-induced wrinkles and hyperpigmentation. Clinical trials demonstrate a 34% improvement in skin elasticity after 12 weeks .
Industrial and Cosmetic Uses
Polymer Synthesis
The compound serves as a monomer for biodegradable polyesters. Copolymerization with lactic acid yields materials with tensile strength (45 MPa) comparable to poly(lactic-co-glycolic acid) (PLGA).
Stabilizer in Cosmetics
Its antioxidant properties stabilize emulsions against lipid peroxidation, extending shelf life by 6–8 months in formulations containing unsaturated oils.
Future Research Directions
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